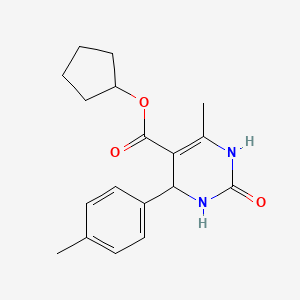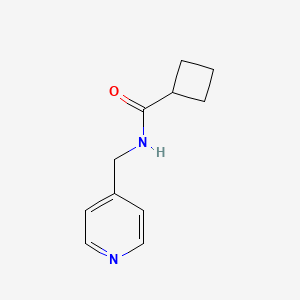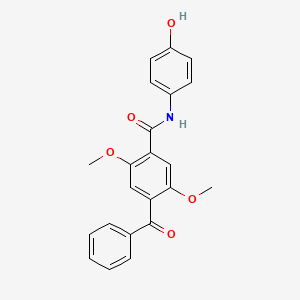![molecular formula C15H22N2O3 B5162374 1-[4-(2-nitrophenoxy)butyl]piperidine](/img/structure/B5162374.png)
1-[4-(2-nitrophenoxy)butyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-nitrophenoxy)butyl]piperidine, also known as NPB, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is used in scientific research for various purposes. NPB has gained significant attention in recent years due to its potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]piperidine involves its binding to the sigma-1 receptor. Once bound, 1-[4-(2-nitrophenoxy)butyl]piperidine modulates the activity of the receptor, leading to various physiological effects. 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. 1-[4-(2-nitrophenoxy)butyl]piperidine also has antioxidant properties and can protect neurons from oxidative stress.
Biochemical and physiological effects:
1-[4-(2-nitrophenoxy)butyl]piperidine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are involved in various physiological processes, including learning and memory. 1-[4-(2-nitrophenoxy)butyl]piperidine also has antioxidant properties and can protect neurons from oxidative stress. In addition, 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to have anti-inflammatory effects and can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(2-nitrophenoxy)butyl]piperidine in lab experiments is its ability to cross the blood-brain barrier and bind to the sigma-1 receptor. This makes it an ideal compound for studying the physiological effects of the sigma-1 receptor. However, one of the limitations of using 1-[4-(2-nitrophenoxy)butyl]piperidine in lab experiments is its potential toxicity. High doses of 1-[4-(2-nitrophenoxy)butyl]piperidine can be toxic to cells, and caution should be exercised when handling the compound.
Orientations Futures
There are several future directions for research involving 1-[4-(2-nitrophenoxy)butyl]piperidine. One area of research is the development of 1-[4-(2-nitrophenoxy)butyl]piperidine analogs that have improved pharmacological properties. Another area of research is the investigation of the role of 1-[4-(2-nitrophenoxy)butyl]piperidine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of 1-[4-(2-nitrophenoxy)butyl]piperidine as a therapeutic agent for various neurological disorders should be explored further.
Conclusion:
In conclusion, 1-[4-(2-nitrophenoxy)butyl]piperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of neuroscience. Its ability to cross the blood-brain barrier and bind to the sigma-1 receptor makes it an ideal compound for studying the physiological effects of the receptor. 1-[4-(2-nitrophenoxy)butyl]piperidine has various biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. However, caution should be exercised when handling the compound due to its potential toxicity. There are several future directions for research involving 1-[4-(2-nitrophenoxy)butyl]piperidine, including the development of 1-[4-(2-nitrophenoxy)butyl]piperidine analogs and investigation of its potential therapeutic use in neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(2-nitrophenoxy)butyl]piperidine involves the reaction of 1-bromo-4-(2-nitrophenoxy)butane with piperidine in the presence of a base. The reaction yields 1-[4-(2-nitrophenoxy)butyl]piperidine as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
1-[4-(2-nitrophenoxy)butyl]piperidine has been used in various scientific research studies. One of the main applications of 1-[4-(2-nitrophenoxy)butyl]piperidine is in the field of neuroscience. It has been found that 1-[4-(2-nitrophenoxy)butyl]piperidine has the ability to cross the blood-brain barrier and bind to the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including neuronal signaling, calcium regulation, and cell survival. 1-[4-(2-nitrophenoxy)butyl]piperidine has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[4-(2-nitrophenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-17(19)14-8-2-3-9-15(14)20-13-7-6-12-16-10-4-1-5-11-16/h2-3,8-9H,1,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDJIUNVRLCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)

![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)

![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)
